Product packaging for (S)-3,4-Dihydroxybutyric acid(Cat. No.:CAS No. 51267-44-8)

(S)-3,4-Dihydroxybutyric acid

Cat. No.: B3182348
CAS No.: 51267-44-8
M. Wt: 120.10 g/mol
InChI Key: DZAIOXUZHHTJKN-UHFFFAOYSA-N
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Description

Significance as a Chiral C4 Building Block and Platform Chemical

The distinct three-dimensional arrangement of atoms in (S)-3,4-Dihydroxybutyric acid makes it a valuable chiral C4 building block. google.comresearchgate.net Chiral molecules are essential in the pharmaceutical industry, where the specific stereoisomer of a drug can determine its efficacy and safety. This compound and its derivatives are pivotal intermediates in the synthesis of various drugs. google.com For instance, its lactone form, (S)-3-hydroxy-γ-butyrolactone (3HBL), is a precursor for enantiopure intermediates used in the production of cholesterol-reducing statins and certain antibiotics. mit.edu

Recognized for its potential, this compound is considered a versatile platform chemical, meaning it can be converted into a range of other commercially important chemicals. nih.gov Research has focused on developing sustainable methods for its production, moving away from petrochemical-based routes. researchgate.netnih.gov Significant efforts have been made in metabolic engineering to create microbial systems, such as engineered Escherichia coli, capable of producing this compound from renewable resources like glucose and xylose, a major component of lignocellulosic biomass. nih.govnih.govmit.edu These biosynthetic pathways are seen as a more environmentally friendly alternative to traditional chemical synthesis, which often involves hazardous materials and harsh processing conditions. nih.gov

Table 1: Applications of this compound as a Building Block

Application Area Description
Pharmaceuticals Serves as a chiral precursor for the synthesis of statins, antibiotics (e.g., carbapenems), and L-carnitine. researchgate.netmit.edu
Polymer Science Its derivatives can be used as monomers for producing biodegradable and biocompatible polymers. researchgate.net

| Chemical Synthesis | Can be derivatized to yield substituted tetrahydrofurans, amides, lactones, nitriles, and epoxides. mit.edu |

Occurrence and Metabolic Context in Biological Systems

This compound is not just a synthetic target but also a naturally occurring molecule within biological systems, including the human body. hmdb.camedchemexpress.com Its presence and concentration can provide valuable insights into metabolic health and disease.

This compound is a normal human urinary metabolite. hmdb.camedchemexpress.comadooq.com It is detectable in biofluids such as urine and blood under normal physiological conditions. researchgate.nethmdb.ca Studies have quantified its excretion, with normal adults excreting approximately 0.37 ± 0.15 millimoles per 24 hours. researchgate.nethmdb.ca The compound is thought to originate from several metabolic routes, including the degradation of carbohydrates and the metabolism of gamma-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug. researchgate.net Evidence suggests that GHB can be metabolized via β-oxidation to form (S)-3,4-dihydroxybutyrate. researchgate.net

The clinical significance of this compound is most pronounced in the context of Succinic Semialdehyde Dehydrogenase (SSADH) deficiency. This rare, autosomal recessive genetic disorder disrupts the metabolism of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). nih.govmedlink.com

In a healthy individual, GABA is metabolized to succinic semialdehyde, which is then oxidized by the SSADH enzyme to succinic acid. medlink.com In SSADH deficiency, the non-functional SSADH enzyme leads to a buildup of succinic semialdehyde. nih.gov The body compensates by reducing the excess succinic semialdehyde to GHB. nih.govmedlink.com This accumulation of GHB leads to its further metabolism through alternative pathways, including β-oxidation, resulting in a significant increase in the production and excretion of this compound. researchgate.netresearchgate.net

Consequently, elevated levels of 3,4-Dihydroxybutyric acid in urine and plasma are a key diagnostic biomarker for SSADH deficiency. hmdb.camedchemexpress.commedchemexpress.comglpbio.com Patients with this disorder exhibit a range of neurological and developmental symptoms, including developmental delay, hypotonia, and seizures. hmdb.canih.gov The analysis of organic acids in urine, specifically looking for high concentrations of GHB and 3,4-Dihydroxybutyric acid, is a primary method for diagnosing this condition. ontosight.aimedchemexpress.com

Table 2: Metabolites in SSADH Deficiency

Metabolite Status in SSADH Deficiency Typical Location for Measurement
Gamma-aminobutyric acid (GABA) Accumulated Cerebrospinal Fluid (CSF), Brain Tissue
Gamma-hydroxybutyric acid (GHB) Highly Elevated Urine, Plasma, CSF
This compound Significantly Increased Urine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B3182348 (S)-3,4-Dihydroxybutyric acid CAS No. 51267-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIOXUZHHTJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934348
Record name 3,4-Dihydroxybutanoic acid
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-3,4-Dihydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000337
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1518-61-2, 51267-44-8
Record name 3,4-Dihydroxybutanoic acid
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Record name 3,4-Dihydroxybutanoic acid
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Record name 3,4-Dihydroxybutanoic acid
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Record name (S)-3,4-Dihydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of S 3,4 Dihydroxybutyric Acid

Natural Metabolic Pathways

(S)-3,4-Dihydroxybutyric acid is a normal human metabolite detectable in both blood and urine. hmdb.caresearchgate.net Its presence is attributed to several endogenous metabolic routes, primarily linked to the breakdown of common biological molecules.

Formation from Carbohydrate Degradation

One of the proposed origins of endogenous this compound is the degradation of carbohydrates. researchgate.net It is believed to be formed during the cooking or processing of di- and polysaccharides. hmdb.ca The specific biochemical pathways for this conversion are not fully elucidated, but the excretion of (S)-3,4-dihydroxybutyrate in amounts greater than dietary intake suggests a significant contribution from endogenous production, consistent with an origin from carbohydrate metabolism. researchgate.net The urinary form of the compound has been identified as having the (S)-configuration, which aligns with its potential formation from common sugars. researchgate.net

Metabolism of Gamma-Hydroxybutyrate (GHB)

A significant pathway leading to the formation of this compound involves the metabolism of gamma-hydroxybutyrate (GHB), an endogenous neurotransmitter and a short-chain fatty acid. ijpsonline.comwikipedia.org The detection of 3,4-dihydroxybutyric acid is considered a potential biomarker for GHB intake. researchgate.net

As a short-chain fatty acid, GHB can undergo degradation via a metabolic process similar to the beta-oxidation of other fatty acids. ijpsonline.comnih.gov This pathway is a proposed route for GHB catabolism, resulting in the formation of various metabolites, including 3,4-dihydroxybutyric acid. nih.govkarger.com The beta-oxidation of GHB is hypothesized to lead to the eventual formation of glycolyl-CoA and acetyl-CoA. ijpsonline.comfrontiersin.org The increased urinary concentration of 3,4-dihydroxybutyric acid following GHB administration provides strong evidence for this metabolic link. researchgate.net

The beta-oxidation pathway of GHB involves the formation of specific intermediate compounds. One of the proposed intermediates in this process is 3-oxo-4-hydroxybutyric acid. ijpsonline.com The subsequent reduction of this intermediate would yield 3,4-dihydroxybutyric acid.

The stereochemistry of the resulting metabolite is a crucial aspect. Studies have confirmed that the 3,4-dihydroxybutyrate found in human urine possesses the (S)-configuration. researchgate.net This specific chiral outcome is consistent with its metabolic origin from either carbohydrate degradation or the enzymatic processing of GHB, where biological reactions are typically stereospecific. researchgate.net

Engineered Biosynthesis in Microbial Systems

Beyond its natural occurrence, 3,4-dihydroxybutyric acid is a valuable C4 platform chemical for synthesizing pharmaceuticals and other materials. nih.govproquest.com This has driven the development of microbial fermentation processes to produce it from renewable resources, with a significant focus on engineered strains of Escherichia coli. researchgate.net While natural pathways for 3,4-DHBA production have not been reported, several de novo biosynthetic routes have been successfully established in E. coli. proquest.com

Escherichia coli as a Biomanufacturing Platform

Escherichia coli has been extensively engineered to become an efficient platform for producing 3,4-dihydroxybutyric acid. Researchers have designed and optimized novel biosynthetic pathways that convert simple sugars, such as glucose and xylose, into the target molecule. proquest.comnih.gov

One successful strategy involves a synthetic pathway starting from D-xylose, a major component of lignocellulosic biomass. proquest.com A novel five-step pathway was established based on non-phosphorylative D-xylose metabolism, which was optimized by incorporating efficient enzymes for each step and engineering the host strain to eliminate competing metabolic pathways. nih.gov Another approach established a heterologous four-step biosynthetic pathway, also from D-xylose. nih.gov This pathway involved screening various aldehyde dehydrogenases (ALDHs) to efficiently convert the precursor 3,4-dihydroxybutanal to 3,4-DHBA. nih.govproquest.com

Key strategies to improve the production titer and yield in E. coli include:

Deletion of Competing Pathways: Knocking out genes such as xylA (xylose isomerase), yjhH and yagE (alcohol dehydrogenases), ghrA, ghrB, and adhP prevents the diversion of metabolic intermediates away from the desired pathway, leading to increased accumulation of 3,4-DHBA. nih.govnih.gov

Enzyme Screening and Fusion: Identifying and utilizing enzymes with high catalytic efficiency is crucial. For instance, screening for suitable aldehyde dehydrogenases improves the final conversion step. nih.gov Furthermore, creating fusion proteins of sequential enzymes in a pathway, such as PpMdlC and YagF, can enhance the metabolic flux and increase the final product titer. nih.gov

These metabolic engineering efforts have significantly increased the production capabilities of E. coli, with reported titers reaching up to 7.71 g/L in shake flask experiments. nih.gov

Table 1: Engineered E. coli Strains and Pathways for 3,4-DHBA Production

Starting Substrate Key Enzymes Introduced/Engineered Genetic Modifications (Gene Deletions) Reported Titer (g/L) Reported Yield (g/g substrate) Reference
D-Xylose BsGDH, YagF, PpMdlC, ALDH xylA, ghrA, ghrB, adhP 7.71 0.482 nih.gov
D-Xylose Xylose dehydrogenase, D-xylonate dehydratase, decarboxylase, aldehyde dehydrogenase xylA, yjhH, yagE 1.27 0.079 nih.gov
Glucose & Xylose Synthetic pathway enzymes xylA, yjhH, yagE, yiaE 0.38 N/A nih.gov
Glucose & Glycolic Acid Enzymes from polyhydroxyalkanoate synthesis pathway and glyoxylate (B1226380) shunt N/A ~1.0 0.105 proquest.commit.edu
Pathways Utilizing Glucose and Glycolic Acid Feedstocks

The biosynthesis of 3,4-dihydroxybutyric acid and its lactone form, 3-hydroxy-γ-butyrolactone (3HBL), from glucose and glycolic acid has been reported. However, this pathway is often characterized by its complexity, involving more than ten enzymatic steps, which can lead to low productivity and yield researchgate.netnih.gov.

The enzymatic pathway for producing 3,4-DHBA from glucose and glycolic acid involves a series of condensation, reduction, and hydrolysis reactions. While specific details for this exact pathway are not extensively documented, the mechanism can be inferred from similar biosynthetic routes for related hydroxy acids. Key enzyme families that play a crucial role include coenzyme A (CoA) transferases, thiolases, reductases, and thioesterases.

Propionyl-CoA Transferase (PCT): In related pathways, such as the production of (R)-3-hydroxybutyrate, propionyl-CoA transferase is utilized to regenerate acetyl-CoA, a key precursor molecule nih.gov. A similar mechanism could be employed to activate glycolic acid to glycolyl-CoA.

Biosynthetic Thiolase (BktB): Thiolases, such as β-ketothiolase (encoded by genes like phaA or bktB), catalyze the condensation of two acyl-CoA molecules. In this pathway, a thiolase would condense acetyl-CoA (derived from glucose) with glycolyl-CoA (derived from glycolic acid) to form 3-keto-4-hydroxybutyryl-CoA.

PhaB Reductase: An acetoacetyl-CoA reductase, such as that encoded by the phaB gene, would then stereospecifically reduce the β-keto group of 3-keto-4-hydroxybutyryl-CoA to (S)-3,4-dihydroxybutyryl-CoA.

Thioesterase II (TesB): Finally, a thioesterase, like Thioesterase II (encoded by tesB), hydrolyzes the CoA thioester bond of (S)-3,4-dihydroxybutyryl-CoA to release the final product, this compound.

Table 1: Key Enzymes in the Proposed Biosynthetic Pathway from Glucose and Glycolic Acid

Enzyme FamilyGene ExampleFunction
Propionyl-CoA TransferasepctActivates glycolic acid to glycolyl-CoA.
Biosynthetic ThiolasebktB, phaACondenses acetyl-CoA and glycolyl-CoA to form 3-keto-4-hydroxybutyryl-CoA.
Acetoacetyl-CoA ReductasephaBReduces 3-keto-4-hydroxybutyryl-CoA to (S)-3,4-dihydroxybutyryl-CoA.
Thioesterase IItesBHydrolyzes (S)-3,4-dihydroxybutyryl-CoA to this compound.

For the synthesis of 3,4-DHBA from a single carbon source like glucose, the pathway can be integrated with the endogenous glyoxylate shunt. This metabolic pathway allows for the production of C2 compounds, such as glyoxylate and subsequently glycolate (B3277807), from intermediates of the tricarboxylic acid (TCA) cycle. The glycolate produced can then be channeled into the 3,4-DHBA synthesis pathway. A key challenge in this approach is overcoming the natural repression of the glyoxylate shunt in the presence of glucose.

The optimization of the 3,4-DHBA biosynthetic pathway from glucose and glycolic acid faces several challenges that contribute to its low efficiency:

Gene Overexpression: Balancing the expression levels of multiple pathway genes is crucial. Suboptimal expression can lead to the accumulation of toxic intermediates or place a significant metabolic burden on the host organism.

Metabolic Stress: The introduction of a long, non-native pathway and the potential accumulation of intermediates can induce metabolic stress on the host cells, affecting growth and productivity.

Repression: As mentioned, catabolite repression of pathways like the glyoxylate shunt when glucose is the primary carbon source limits the endogenous supply of C2 precursors, necessitating co-feeding strategies.

Pathways Utilizing Xylose Feedstock

More recent and successful efforts have focused on the biosynthesis of 3,4-DHBA from D-xylose, a major component of lignocellulosic biomass. These pathways leverage a non-phosphorylative metabolism for xylose, which can be more efficient in terms of carbon conservation.

In contrast to the conventional pentose (B10789219) phosphate (B84403) pathway, non-phosphorylative D-xylose metabolism involves the direct oxidation of xylose. This pathway avoids the loss of carbon as CO2 and does not require ATP for the initial phosphorylation step, making it an attractive route for bioproduction.

Engineered pathways consisting of four or five enzymatic steps have been successfully constructed in Escherichia coli to produce 3,4-DHBA from xylose.

Four-Step Pathway: A heterologous four-step biosynthetic pathway has been established in recombinant E. coli researchgate.netresearchgate.net. This pathway involves the following enzymatic conversions:

D-xylose → D-xylonate: Catalyzed by a glucose dehydrogenase (e.g., BsGDH from Bacillus subtilis).

D-xylonate → 2-keto-3-deoxy-D-xylonate: Catalyzed by a D-xylonate dehydratase (e.g., YagF from E. coli).

2-keto-3-deoxy-D-xylonate → 3,4-dihydroxybutanal: Catalyzed by a benzoylformate decarboxylase (e.g., PpMdlC from Pseudomonas putida).

3,4-dihydroxybutanal → 3,4-dihydroxybutyric acid: Catalyzed by an aldehyde dehydrogenase (ALDH).

Optimization of this pathway, including the deletion of competing pathways, has led to significant production of 3,4-DHBA researchgate.net. An in vitro enzymatic cascade using four enzymes has also been constructed, achieving a high molar yield rsc.orgrsc.org.

Five-Step Pathway: A novel five-step biosynthetic pathway based on non-phosphorylative D-xylose metabolism has also been developed, leading to efficient production of 3,4-DHBA in E. coli nih.gov. Pathway optimization and host strain engineering by knocking out competing pathways enabled a production of 1.27 g/L of 3,4-DHBA in shake flasks, which was the highest titer reported at the time nih.gov.

Table 2: Enzymes in Engineered Biosynthetic Pathways from Xylose

Pathway StepEnzymeGene ExampleSource Organism
Four-Step Pathway
1Glucose DehydrogenaseBsGDHBacillus subtilis
2D-xylonate DehydrataseyagFEscherichia coli
3Benzoylformate DecarboxylasePpMdlCPseudomonas putida
4Aldehyde DehydrogenaseALDHVarious
In Vitro Cascade
1Alditol OxidaseScAldOStreptomyces coelicolor
2Dihydroxy Acid DehydrataseParalcaligenes ureilyticus
3α-Ketoacid DecarboxylaseLactococcus lactis
4Alditol OxidaseScAldOStreptomyces coelicolor
Key Enzymatic Components

The successful biosynthesis of this compound from xylose relies on a cascade of specific enzymes. While various configurations exist, a common pathway involves the following key enzymatic activities:

Glucose Dehydrogenase (GDH): An enzyme like BsGDH from Bacillus subtilis is used in the initial step to oxidize D-xylose to D-xylonolactone, which then hydrolyzes to D-xylonate. This reaction is NAD⁺-dependent. nih.gov

D-Xylonate Dehydratase: This enzyme, such as YagF or YjhG from E. coli, catalyzes the dehydration of D-xylonate to form 2-keto-3-deoxy-D-xylonate. nih.gov

Decarboxylase: A decarboxylase, for instance, PpMdlC from Pseudomonas putida, is employed to convert 2-keto-3-deoxy-D-xylonate into 3,4-dihydroxybutanal. nih.gov

Aldehyde Dehydrogenase (ALDH): In the final step, an aldehyde dehydrogenase oxidizes 3,4-dihydroxybutanal to the target molecule, 3,4-dihydroxybutyric acid. nih.gov Various ALDHs have been screened to find catalysts suitable for this specific conversion. nih.gov

Other enzymes mentioned in the broader context of metabolic engineering play roles in related or competing pathways:

Xylose Isomerase: This enzyme is part of the native xylose utilization pathway in many bacteria, converting xylose to xylulose. In the context of producing 3,4-DHBA from xylose via the oxidative pathway, the gene for xylose isomerase (xylA) is often knocked out to prevent it from competing with the desired synthetic route. nih.govresearchgate.net

Aldolase (B8822740): Aldolases are enzymes that catalyze aldol (B89426) condensation or cleavage. While not a core part of the specific xylose-to-3,4-DHBA pathway described above, they are crucial in other synthetic pathways. For example, a pyruvate-dependent aldolase can be used to synthesize 2-keto-4-hydroxybutyric acid from formaldehyde (B43269) and pyruvate, which is then reduced to 2,4-dihydroxybutyric acid, a structurally related compound. rsc.orgrsc.org

Glyoxylate Reductases: These enzymes are typically involved in the glyoxylate cycle. The integration of the 3-hydroxyalkanoic acid (3HA) synthesis platform with the endogenous glyoxylate shunt has been explored for the production of 3,4-DHBA from glucose. mit.edu

Addressing Redox Imbalance in NAD-Dependent Dehydrogenase Reactions

A significant challenge in the biosynthetic pathway for 3,4-DHBA is the redox imbalance caused by the reliance on multiple NAD⁺-dependent dehydrogenase reactions. The oxidation of D-xylose and the subsequent oxidation of 3,4-dihydroxybutanal both require NAD⁺ as a cofactor, leading to an accumulation of NADH. This can hamper pathway productivity if the cellular machinery cannot efficiently regenerate NAD⁺.

To overcome this, several strategies are employed:

Cofactor Engineering: This involves manipulating the expression of enzymes that can alter the intracellular pools of NADH and NADPH. For instance, increasing the availability of NAD⁺ through the regulation of related metabolic pathways can improve 3,4-DHBA production. nih.gov

Enzyme Selection: An alternative approach is to replace the NAD-dependent dehydrogenases with oxidases that use molecular oxygen as the electron acceptor. This bypasses the need for cofactor regeneration, creating a more balanced in vitro enzymatic cascade.

Dual-Substrate Systems: In some engineered systems, a secondary substrate like glucose is used for cell growth and to help balance the redox state, while xylose is used as the primary substrate for 3,4-DHBA synthesis. nih.gov

Host Strain Engineering Strategies (e.g., Knocking Out Competing Pathways)

To maximize the yield of this compound, it is crucial to direct the carbon flux from the substrate towards the product. This is achieved by genetically modifying the host organism, typically E. coli, to eliminate competing metabolic pathways. nih.gov

Key gene knockout targets include:

xylA: Deleting this gene, which encodes xylose isomerase, prevents the entry of xylose into its native metabolic pathway, thereby channeling it into the engineered synthetic route. nih.govresearchgate.net

Genes for Reductases/Dehydrogenases: Genes such as ghrA, ghrB, adhP, yjhH, and yagE, which encode for various reductases and alcohol dehydrogenases, are often deleted. nih.govresearchgate.net These enzymes can divert intermediates away from the desired pathway.

yiaE: This gene encodes a 2-keto-3-deoxy-D-xylonate reductase. Its removal prevents the reduction of a key intermediate, thus facilitating the carbon flow towards 3,4-DHBA. nih.gov

These targeted deletions have been shown to significantly increase the accumulation of 3,4-DHBA. For example, the disruption of competing pathways by deleting xylA, ghrA, ghrB, and adhP resulted in an 87% increase in product accumulation in one study. nih.gov

Table 1: Host Strain Engineering Strategies in E. coli

Gene TargetEnzyme/FunctionReason for KnockoutReference
xylAXylose IsomerasePrevents xylose from entering its native metabolic pathway. nih.govresearchgate.net
ghrA, ghrB, adhPReductases/Alcohol DehydrogenasesReduces diversion of pathway intermediates to byproducts. nih.govresearchgate.net
yiaE2-keto-3-deoxy-D-xylonate reductaseBlocks a competing reaction that consumes a key pathway intermediate. nih.gov
yjhH, yagEAlcohol DehydrogenasesEssential for preventing the loss of intermediates. nih.gov

Engineered Yeast Systems

While E. coli has been a primary workhorse for 3,4-DHBA production, the robust industrial yeast Saccharomyces cerevisiae has also been successfully engineered for this purpose. Yeast offers advantages in terms of its tolerance to industrial conditions. The xylose oxidative pathway has been implemented in yeast, but this has been met with challenges such as the secretion and accumulation of the intermediate, xylonate, leading to low product yields. nih.govillinois.edu

Production from Xylose via Genetic and Environmental Perturbations

To enhance the production of 3,4-dihydroxybutyrate in yeast, researchers have applied a combination of genetic and environmental modifications. nih.gov A biosynthetic pathway for 3,4-dihydroxybutyrate was successfully established in S. cerevisiae through targeted genetic changes. nih.govresearchgate.net This involved:

Deletion of ADH6: The gene ADH6, encoding an alcohol dehydrogenase, was identified as being responsible for an undesirable side reaction. Its deletion helped to channel intermediates toward the desired product. nih.govresearchgate.net

Overexpression of yneI: The yneI gene, which has aldehyde dehydrogenase activity, was overexpressed to facilitate the final conversion step to 3,4-DHBA. nih.govresearchgate.net

These genetic perturbations were crucial for creating a functional production pathway in yeast.

Influence of Fermentation Conditions (e.g., pH) on Product Yield

Beyond genetic engineering, optimizing fermentation conditions has proven critical for maximizing product yield in yeast systems. A key finding was the significant influence of pH on the process. mit.edunih.gov

Researchers noted a mismatch between the optimal pH for the host yeast strain and that of a key pathway enzyme, D-xylonate dehydratase (XylD). nih.gov This led to the accumulation of the intermediate xylonate. To address this, fermentations were conducted under alkaline conditions (pH ≥ 7.0). nih.gov This environmental perturbation had a profound effect:

It minimized the accumulation of xylonate. nih.gov

It promoted the re-assimilation of secreted xylonate by the engineered yeast. nih.govillinois.edu

Under these optimized alkaline conditions, the combined molar yield of 3,4-dihydroxybutyrate and its lactone form, 3-hydroxybutyrolactone, reached as high as 0.791 mol per mol of xylose consumed, a significant improvement over previous efforts. nih.govillinois.edu

Table 2: Strategies for Enhanced 3,4-DHBA Production in Yeast

StrategySpecific ActionOutcomeReference
Genetic PerturbationDeletion of ADH6 geneReduces byproduct formation. nih.govresearchgate.net
Genetic PerturbationOverexpression of yneIEnhances final conversion step to 3,4-DHBA. nih.govresearchgate.net
Environmental PerturbationAlkaline fermentation (pH ≥ 7.0)Minimizes xylonate accumulation and promotes its re-assimilation, boosting final product yield. nih.govillinois.edu

General 3-Hydroxyalkanoic Acid (3HA) Synthesis Platforms

The synthesis of this compound is part of a broader effort to produce a variety of 3-hydroxyalkanoic acids (3HAs). These molecules are valuable as monomers for biodegradable polymers like polyhydroxyalkanoates (PHAs) and as chiral building blocks for pharmaceuticals. mit.eduaiche.org

A versatile platform for producing various 3HAs has been developed that leverages the natural PHA synthesis pathway. mit.edu This platform takes advantage of the promiscuity of the enzymes in this pathway, allowing them to accept new, non-native substrates. mit.edu By feeding different precursor molecules, this system can be used for the stereospecific synthesis of a range of 3HAs with desired carbon chain lengths and functional groups. mit.edu This approach has been used to demonstrate the synthesis of several novel products, including 3,4-DHBA, 2,3-dihydroxybutyric acid, 3-hydroxy-4-methylvaleric acid, and 3-hydroxyhexanoic acid. mit.edu

In Vitro Enzymatic Cascades for D-3,4-Dihydroxybutyric Acid Production

In vitro multi-enzyme cascades offer a powerful cell-free approach for chemical synthesis, providing advantages such as the ability to bypass complex cellular regulation, handle unstable intermediates, and overcome unfavorable thermodynamics through coupled reactions. rug.nlnih.gov Such systems have been effectively designed for the production of D-3,4-dihydroxybutyric acid (D-3,4-DHBA).

Multienzyme Systems (e.g., Alditol Oxidase, Dihydroxy Acid Dehydratase, Alpha-Ketoacid Decarboxylase, Catalase)

A four-enzyme in vitro cascade has been constructed for the production of D-3,4-DHBA from D-xylose. rsc.org This system overcomes the redox imbalance associated with previously reported metabolic pathways that rely on two NAD-dependent dehydrogenase reactions. rsc.org The key innovation was the identification of a mutant alditol oxidase (AldO) from Streptomyces coelicolor A3 (ScAldO) capable of catalyzing the necessary oxidation steps without the need for expensive cofactors like NAD. rsc.org

The enzymatic cascade is composed of the following four enzymes:

Alditol Oxidase (mutant ScAldO) : Catalyzes the oxidation of D-xylose and the intermediate D-3,4-dihydroxybutanal. rsc.org

Dihydroxy Acid Dehydratase from Paralcaligenes ureilyticus: A key enzyme in the pathway. rsc.org

Alpha-Ketoacid Decarboxylase from Lactococcus lactis: These enzymes are known for their utility in catalyzing asymmetric carbon-carbon bond formation, producing versatile chiral α-hydroxy ketones. rsc.orgdocumentsdelivered.com

Catalase from Aspergillus niger: Included in the cascade to manage hydrogen peroxide, a byproduct of the alditol oxidase reaction. rsc.org

This multienzyme system is notable for requiring only four enzymes and eliminating the need for expensive cofactor addition, making it a potentially viable option for the industrial biomanufacturing of D-3,4-DHBA. rsc.org

Enzymes in the In Vitro Cascade for D-3,4-DHBA Production rsc.org
EnzymeSource OrganismFunction in Cascade
Alditol Oxidase (mutant ScAldO)Streptomyces coelicolor A3Oxidation of D-xylose and D-3,4-dihydroxybutanal
Dihydroxy Acid DehydrataseParalcaligenes ureilyticusIntermediate conversion
Alpha-Ketoacid DecarboxylaseLactococcus lactisDecarboxylation step
CatalaseAspergillus nigerDecomposition of H₂O₂ byproduct

Molar Yield and Productivity Studies

The efficiency of the four-enzyme in vitro cascade for producing D-3,4-DHBA from D-xylose has been quantified. Under optimized conditions, the system demonstrated significant output. Research findings show that the cascade can produce D-3,4-DHBA at a concentration of 4.55 g/L from D-xylose. rsc.org This level of production was achieved with a molar yield of 83% and a productivity rate of 0.217 g L⁻¹ h⁻¹. rsc.org These results underscore the potential of this cell-free enzymatic approach for efficient biomanufacturing. rsc.org

Production Metrics for the In Vitro D-3,4-DHBA Synthesis Cascade rsc.org
MetricValue
Final Concentration4.55 g/L
Molar Yield (from D-xylose)83%
Productivity0.217 g L⁻¹ h⁻¹

Chemical Synthesis Strategies for S 3,4 Dihydroxybutyric Acid

Preparation from Carbohydrate Feedstocks

One of the primary methods for producing (S)-3,4-Dihydroxybutyric acid involves the chemical conversion of abundant and renewable carbohydrate sources. This approach leverages the inherent chirality of sugars to produce the desired stereoisomer.

A significant pathway to this compound is the controlled alkaline degradation and oxidation of polysaccharides that contain 1,4-linked glucose units. mit.edu This process breaks down the larger carbohydrate molecules into smaller, functionalized acids.

The synthesis can be achieved by reacting a suitable glucose source, such as maltose (B56501) or starch, with a base and an oxidizing agent in an aqueous solution. mit.edu The process specifically uses alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) or alkaline earth metal hydroxides (e.g., calcium hydroxide) in combination with a peroxide oxidizing agent, such as hydrogen peroxide. mit.edu

The reaction mechanism involves the alkaline peroxide degradation of the 4-linked glucose unit. mit.edu The base facilitates the breakdown of the carbohydrate structure, while the peroxide acts as the oxidizing agent to form the target acid. The reaction is typically conducted by heating the aqueous mixture, for instance, to a temperature range of 40°C to 70°C. mit.edugoogle.com The concentrations of the reactants are carefully controlled; for example, the peroxide and base may be used in up to a 4-molar excess relative to the glucose content. mit.edu This controlled process yields this compound and glycolic acid as the principal products. mit.edu

Table 1: Reaction Parameters for Alkaline Peroxide Degradation of Maltose

ParameterConditionSource(s)
Starting Material Glucose source with 1,4-linkages (e.g., Maltose, Starch) mit.edu
Base Alkali metal hydroxide (e.g., NaOH) mit.edu
Oxidizing Agent Hydrogen Peroxide (H₂O₂) mit.edu
Temperature 40°C - 70°C mit.edugoogle.com
Molar Ratio Up to 4-molar excess of base and peroxide over glucose mit.edu

For large polysaccharide feedstocks like starch, which is composed of amylopectin (B1267705) and amylose, an enzymatic pretreatment step can be beneficial. This initial step aims to break down the complex polymer into smaller, more manageable oligosaccharides or monosaccharides before the chemical degradation and oxidation process.

Enzymes such as α-amylase are employed to hydrolyze the α-(1,4)-glycosidic bonds within the starch structure. diva-portal.org This enzymatic hydrolysis can be optimized for conditions like temperature, pH, and enzyme concentration to efficiently depolymerize the feedstock. diva-portal.orgrsc.org This pretreatment enhances the accessibility of the glucose units for the subsequent chemical reaction, facilitating a more controlled and potentially higher-yield conversion. diva-portal.org Combining enzymatic hydrolysis with physical pretreatments can further weaken the internal starch structures, making them more susceptible to enzymatic action. diva-portal.org

The alkaline degradation of carbohydrates is a complex process that can lead to a variety of by-products. google.com Besides the desired this compound and its main co-product, glycolic acid, other low-molecular-weight organic acids are often generated. mit.edunih.gov These include formic acid, acetic acid, and lactic acid.

Under certain alkaline conditions, especially in the absence of a suitable oxidizing agent, hexoses can undergo rearrangements to form saccharinic acids, with isosaccharinic acid (ISA) being a notable by-product from glucose. google.com The formation of these various by-products occurs through competing reaction pathways such as retro-aldol reactions, isomerization, and benzilic acid rearrangements. google.com

Minimization of these undesired side products is crucial for achieving a high yield of this compound. The key strategy for minimization involves precise control over the reaction conditions. By carefully managing the molar ratios of the base and the peroxide oxidizing agent, as well as the reaction temperature and duration, the process can be steered to favor the oxidative cleavage pathway that produces 3,4-dihydroxybutyric acid and glycolic acid, while suppressing the pathways that lead to other degradation products. mit.edu The presence of the peroxide is critical in directing the reaction away from the formation of saccharinic acids and other rearrangement products. mit.edu

Table 2: Common By-products of Alkaline Carbohydrate Degradation

By-productChemical FormulaFormation ContextSource(s)
Glycolic AcidC₂H₄O₃Major co-product in the targeted synthesis mit.edu
Isosaccharinic AcidC₆H₁₂O₆Degradation via rearrangement in alkali google.com
Formic AcidCH₂O₂General alkaline degradation product nih.gov
Lactic AcidC₃H₆O₃General alkaline degradation product
Acetic AcidC₂H₄O₂General alkaline degradation product

Optimizing the yield of this compound from carbohydrate sources is contingent on managing the reaction parameters discussed previously. The balance between the concentrations of the alkali and peroxide, temperature, and reaction time is essential to maximize the conversion of the glucose source to the desired product while minimizing by-product formation.

Following the reaction, the resulting mixture contains the salt of this compound, along with salts of glycolic acid and other by-products. The first step in purification is typically acidification of the reaction mixture. This protonates the carboxylate anions, forming the free acids. Subsequent purification can involve various chromatographic techniques or selective extraction to separate the target acid from the other components. An important consideration in the purification process is the tendency of 3,4-dihydroxybutyric acid to exist in equilibrium with its lactone form, (S)-3-hydroxy-γ-butyrolactone, especially under acidic conditions. google.com This property can be exploited during purification; for instance, acidification followed by removal of the solvent can afford the desired product in its optically active lactone form. google.com

Alkaline Degradation and Oxidation of Glucose Sources (e.g., Maltose, Starch, Amylopectin)

Derivatization Approaches in Synthesis

An alternative and highly stereoselective strategy for synthesizing this compound involves the derivatization of readily available, inexpensive, and enantiomerically pure starting materials from the "chiral pool". This approach avoids the complex product mixtures often associated with carbohydrate degradation and provides excellent control over the stereochemistry of the final product. A common precursor for this method is L-malic acid. nih.gov

The synthesis often proceeds through the lactone of the target acid, (S)-3-hydroxy-γ-butyrolactone (S-HGB), which is a key chiral intermediate. google.comnih.gov A typical chemoenzymatic route begins with the derivatization of L-malic acid. For example, L-malic acid can be converted to an ester, such as dimethyl L-malate, which is then reduced. Another pathway involves converting L-malic acid into an intermediate like (S)-β-benzoyloxy-γ-butyrolactone. nih.gov This derivatized intermediate can then undergo a highly selective enzymatic hydrolysis. Lipases, such as those from Candida rugosa, are particularly efficient at catalyzing the hydrolysis of the benzoyl group to yield the desired S-HGB with high optical purity. nih.gov The resulting S-HGB can then be hydrolyzed under basic conditions to yield the salt of this compound. This method, which combines chemical derivatization with a biocatalytic step, is a powerful strategy for producing the target molecule with high enantiomeric excess. nih.govnih.gov

Cyclization to (S)-3-Hydroxy-γ-butyrolactone (3HBL)

The conversion of this compound to (S)-3-Hydroxy-γ-butyrolactone (3HBL) is a critical intramolecular esterification (lactonization) reaction. This process is typically achieved under acidic conditions. Following the initial oxidation of a carbohydrate source, the resulting solution containing this compound is acidified google.com.

The use of a protic acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), facilitates the cyclization. The reaction proceeds by protonating the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group at the C4 position. Subsequent removal of water drives the reaction to favor the formation of the stable five-membered lactone ring google.com. This straightforward and efficient cyclization is a key advantage in the large-scale production of enantiomerically pure 3HBL google.com.

Alternative chemoenzymatic routes often start from materials like L-malic acid, proceeding through selective hydrogenation and lipase-catalyzed hydrolysis to yield (S)-3HBL nih.govchemicalbook.com. These methods highlight the diverse strategies available for producing this important chiral intermediate.

Further Transformations for Chiral Synthon Applications

The significance of (S)-3-Hydroxy-γ-butyrolactone (3HBL) stems from its role as a versatile chiral synthon, or building block, for the asymmetric synthesis of a wide range of biologically active molecules nih.govresearchgate.net. Its functional groups—a secondary alcohol and a lactone—allow for a variety of chemical modifications, making it a valuable starting material in the pharmaceutical industry chemicalbook.com.

Key transformations of 3HBL lead to the synthesis of several important pharmaceutical agents and other chiral intermediates. For instance, it is a crucial intermediate in the production of the side chains for widely prescribed statin drugs like Atorvastatin and Rosuvastatin, which are used to lower cholesterol . It is also instrumental in synthesizing the antibiotic Linezolid and the neuroregulator (R)-GABOB .

One common transformation involves the ring-opening of the lactone. For example, reaction with hydrogen bromide can form S(-)-3-hydroxy-4-bromobutyric acid chemicalbook.comsci-hub.st. This bromo-acid derivative is a precursor for synthesizing L-carnitine, a compound essential for energy metabolism, and (R)-GABOB sci-hub.st. Furthermore, 3HBL can be reduced to form (S)-(+)-3-hydroxytetrahydrofuran, a key component in the synthesis of certain anti-AIDS drugs .

The table below summarizes some of the key applications of (S)-3-Hydroxy-γ-butyrolactone as a chiral synthon.

Target CompoundTherapeutic Area/Function
AtorvastatinCholesterol-lowering
RosuvastatinCholesterol-lowering
LinezolidAntibiotic
(R)-GABOBNeuroregulator
L-CarnitineEnergy metabolism
(S)-OxiracetamCognitive enhancer
(S)-(+)-3-HydroxytetrahydrofuranIntermediate for anti-AIDS drugs
S(-)-3-hydroxy-4-bromobutyric acidChemical intermediate/Potential stabilizer chemicalbook.com

These diverse applications underscore the immense value of this compound, primarily through its lactonized form, 3HBL, in the field of medicinal and organic chemistry.

Analytical Methodologies for S 3,4 Dihydroxybutyric Acid Research

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. In the context of (S)-3,4-dihydroxybutyric acid research, several chromatographic methods have been developed and utilized, each offering distinct advantages.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical method for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a chemical modification step known as derivatization is necessary to increase their volatility for GC-MS analysis.

To make this compound suitable for GC-MS analysis, its polar functional groups (hydroxyl and carboxyl groups) must be chemically modified to increase volatility. This is typically achieved through a process called silylation. A common and effective silylation reagent used for this purpose is N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA). nih.govyoutube.com This reagent reacts with the active hydrogens in the hydroxyl and carboxyl groups of the acid, replacing them with trimethylsilyl (B98337) (TMS) groups. youtube.comsigmaaldrich.com This derivatization not only reduces the polarity of the molecule but also enhances its thermal stability, making it amenable to gas chromatographic separation. researchgate.net The derivatization process is a critical step, and its efficiency can be influenced by factors such as reaction time, temperature, and the choice of solvent. researchgate.netsemanticscholar.org

For accurate quantification using GC-MS, an internal standard is often employed. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. Deuterium-labeled standards, where one or more hydrogen atoms in the molecule are replaced by deuterium, are frequently used for this purpose. nih.govclearsynth.com These labeled compounds have nearly identical chemical and physical properties to their unlabeled counterparts, meaning they behave similarly during sample preparation, derivatization, and chromatography. clearsynth.com However, due to the mass difference between hydrogen and deuterium, they can be separately detected by the mass spectrometer. nih.gov This allows for the correction of any analyte loss that may occur during the analytical process, thereby improving the accuracy and precision of the quantitative results. nih.govclearsynth.com

GC-MS methods have been successfully applied to quantify the endogenous levels of 3,4-dihydroxybutyric acid in human biological fluids such as serum and urine. nih.govd-nb.info Following derivatization with reagents like N-methyl-N-trimethylsilyltrifluoracetamide, the concentration of the compound can be determined. nih.govd-nb.info Studies have established reference ranges for endogenous concentrations of 3,4-dihydroxybutyric acid in the general population. These findings are essential for identifying abnormal levels that may be indicative of certain metabolic conditions. medchemexpress.comchemsrc.com

Below is a table summarizing the reported endogenous levels of 3,4-dihydroxybutyric acid in human serum and urine from a study involving 101 and 132 volunteers, respectively. nih.govd-nb.infobohrium.com

Biological SampleNumber of VolunteersEndogenous Concentration Range (mg/L)
Serum101<0.13 - 2.59
Urine1321.88 - 122

This data is based on a gas chromatographic-mass spectrometric method using liquid-liquid extraction and derivatization with N-methyl-N-trimethylsilyltrifluoracetamide. nih.gov

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a powerful alternative for the analysis of this compound. LC-MS/MS can offer high sensitivity and specificity and may not always require derivatization, which can simplify sample preparation. A validated LC-MS/MS method has been developed for the determination of gamma-hydroxybutyric acid (GHB) and its metabolites, including 3,4-dihydroxybutyric acid, in human urine. nih.govresearchgate.net This approach is valuable for comprehensive metabolic profiling and for studying the metabolic pathways related to GHB. researchgate.net

Comprehensive two-dimensional gas chromatography (GC × GC) is an advanced analytical technique that offers significantly enhanced separation power compared to conventional one-dimensional GC. chemistry-matters.comnih.gov In GC × GC, the sample is subjected to two different chromatographic separations by coupling two columns with different stationary phases. chemistry-matters.com This results in a much higher peak capacity, allowing for the separation of complex mixtures into their individual components. nih.gov This technique is particularly useful in metabolomics for the analysis of complex biological samples, as it can resolve co-eluting compounds that would overlap in a single-column separation. nih.gov The increased resolution and sensitivity of GC × GC can lead to the detection and more accurate quantification of a larger number of metabolites, including this compound, in biological extracts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H-NMR and ¹³C-NMR provide unique insights into the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: In a typical proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The protons of the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid would likely appear in the range of 2.0-2.6 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would be expected between 3.4-4.0 ppm, while the protons of the CH₂ group attached to the primary alcohol would also fall in a similar range, typically 3.3-4.0 ppm. The protons of the hydroxyl groups (OH) and the carboxylic acid (COOH) are exchangeable and their chemical shifts can vary widely, often appearing as broad signals.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. The carbon of the carboxylic acid group (C=O) is the most deshielded, appearing significantly downfield. Based on spectral data, the peak centers for the four carbon atoms have been identified at approximately 174.870 ppm (C1, carboxylic acid), 68.401 ppm (C2, CHOH), 58.200 ppm (C3, CH₂OH), and 38.910 ppm (C4, CH₂) nih.gov.

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound.
Carbon AtomChemical Shift (ppm)
C1 (-COOH)174.870
C2 (-CHOH)68.401
C3 (-CH₂OH)58.200
C4 (-CH₂)38.910

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would be characterized by several key absorption bands. A very broad and strong band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. Within this broad band, the O-H stretching vibrations of the two alcohol groups would also appear, typically in the 3200-3600 cm⁻¹ range. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid would be prominent around 1700-1725 cm⁻¹. Additionally, C-O stretching vibrations for the alcohol and carboxylic acid groups would be observed in the fingerprint region, between 1050-1300 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
O-H (Alcohol)Stretching3200-3600
C=O (Carboxylic Acid)Stretching1700-1725
C-OStretching1050-1300

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially when it is present in complex biological matrices such as urine or plasma medchemexpress.com. These techniques aim to isolate and concentrate the analyte while removing interfering substances.

Solvent Extraction (e.g., Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a commonly employed method for the separation of organic acids from aqueous biological fluids mdpi.comchromatographyonline.com. The process relies on the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, the sample is first acidified to a low pH. This protonates the carboxylate group, converting the molecule into its less polar, protonated form, which enhances its partitioning into an organic solvent mdpi.com. Commonly used organic solvents for the extraction of polar metabolites include ethyl acetate (B1210297) and diethyl ether mdpi.com. After thorough mixing, the phases are separated, and the organic layer containing the analyte is collected. This extract can then be concentrated by evaporating the solvent before further analysis mdpi.com.

Adsorption Chromatography

Adsorption chromatography is a valuable technique for the purification of this compound. This method separates molecules based on their differential adsorption to and desorption from a solid stationary phase. A common stationary phase used for the purification of polar organic compounds is silica (B1680970) gel google.com. In a typical application, a solution containing the crude extract of this compound is passed through a column packed with silica. The separation is achieved by eluting the column with a solvent system of appropriate polarity; more polar compounds will have a stronger interaction with the silica and will elute later than less polar compounds. A patent describing the synthesis of (S)-3,4-dihydroxybutanoic acid mentions that the resulting gamma-lactone could be isolated by chromatography on silica gel google.com.

Gel Permeation Chromatography (GPC)

Gel permeation chromatography (GPC), also known as size-exclusion chromatography, separates molecules based on their hydrodynamic volume or size. While GPC is more commonly associated with the analysis of large molecules and polymers, such as poly(3-hydroxybutyrate) researchgate.net, it can also be applied to the separation of smaller molecules. In the context of this compound analysis, GPC could be used as a cleanup step to remove high-molecular-weight interferences, such as proteins, from biological samples. The technique utilizes a porous gel matrix; larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules like this compound can penetrate the pores, resulting in a longer retention time.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique in analytical chemistry that partitions chemical compounds between a solid and a liquid phase. sigmaaldrich.com It is employed to clean up, concentrate, and isolate target analytes from complex matrices prior to chromatographic analysis. thermofisher.comijisrt.com For a polar compound like this compound, which is often found in complex biological fluids such as urine, plasma, and cerebrospinal fluid, SPE is crucial for removing interferences like proteins, salts, and other metabolites that could compromise analytical results. ijisrt.comfoodb.ca The technique is more efficient than traditional liquid-liquid extraction, requiring smaller volumes of organic solvents and being amenable to automation. sigmaaldrich.com

The fundamental principle of SPE is similar to that of chromatography, involving the retention of an analyte on a solid sorbent and its subsequent elution with an appropriate solvent. thermofisher.com The selection of the sorbent and solvents is critical and depends on the physicochemical properties of the analyte and the matrix. waters.com Given that this compound is a small, polar, hydrophilic molecule containing both hydroxyl and carboxylic acid functional groups, several SPE strategies can be considered. foodb.ca

Sorbent Selection and Retention Mechanisms

The choice of sorbent dictates the retention mechanism used to isolate the analyte.

Ion-Exchange SPE: This is a highly selective method for ionizable compounds like this compound. The carboxylic acid group (pKa ≈ 4-5) will be negatively charged (anionic) at a pH greater than its pKa. A weak anion exchange (WAX) sorbent, such as one containing aminopropyl functional groups, is particularly suitable. sigmaaldrich.com The aminopropyl group has a pKa of around 9.8; to function as an anion exchanger, the sample should be loaded at a pH at least two units below this (e.g., pH 7-7.5), where the sorbent is positively charged. sigmaaldrich.com At this pH, the this compound is negatively charged and will be retained on the sorbent via electrostatic interaction, while neutral and cationic interferences are washed away. Elution is achieved by using a solvent that neutralizes either the analyte or the sorbent (e.g., an acidic solution) or by using a high ionic strength buffer to displace the analyte. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: HILIC is an effective technique for separating highly polar compounds that are poorly retained on traditional reversed-phase media. nih.govchromatographyonline.com HILIC stationary phases can be neutral (e.g., Diol, Amide) or ionic (e.g., Amino, Silica). welch-us.com The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase from a mobile phase high in organic solvent content. chromatographyonline.com This mode is advantageous as it uses mobile phases with high organic content, which can enhance sensitivity in subsequent mass spectrometry analysis. welch-us.com

Reversed-Phase SPE: Standard reversed-phase sorbents like C18 or C8 are generally used to retain non-polar compounds from polar matrices. sigmaaldrich.com Due to its high polarity, this compound would exhibit weak retention on these materials. welch-us.com This strategy is generally less effective unless the analyte is first derivatized to increase its hydrophobicity. Alternatively, an interference removal strategy could be used, where non-polar interferences from the matrix are retained on the C18 sorbent while the polar this compound passes through unretained in the loading step. sigmaaldrich.com

General SPE Protocol

A typical SPE procedure follows a multi-step process, which can be optimized for a specific analyte and matrix. waters.comsigmaaldrich.com The bind-elute strategy is the most common approach, where the analyte is retained on the sorbent while interferences are washed away. sigmaaldrich.com

Table 1: Example of a Weak Anion Exchange SPE Protocol for this compound

StepProcedure / SolventPurposeKey Research Findings / Expected Outcome
1. Conditioning Pass 1-2 column volumes of methanol (B129727) through the aminopropyl cartridge.To wet the bonded functional groups of the sorbent and activate the stationary phase. sigmaaldrich.comEnsures consistent and reproducible interaction between the analyte and the sorbent.
2. Equilibration Pass 1-2 column volumes of deionized water or a weak buffer (e.g., pH 7.0 phosphate (B84403) buffer).To create a sorbent environment similar in polarity and pH to the sample matrix, maximizing analyte retention. sigmaaldrich.comPrepares the cartridge for sample loading; the sorbent should not be allowed to dry out. waters.com
3. Sample Loading Apply the pre-treated sample (e.g., urine diluted with buffer at pH 7.0) at a slow, consistent flow rate (1-2 drops/sec).To retain the negatively charged this compound onto the positively charged aminopropyl sorbent.The pH adjustment ensures the carboxylic acid is deprotonated (anionic) for effective ion exchange.
4. Washing Pass 1-2 column volumes of a weak solvent (e.g., deionized water, followed by a low-percentage organic solvent like 5% methanol in water).To selectively remove weakly bound, unretained matrix interferences (salts, neutral molecules) without eluting the analyte of interest. sigmaaldrich.comA critical step to ensure a clean final extract. The choice of wash solvent is optimized to remove the maximum amount of interferences without causing analyte loss. youtube.com
5. Elution Pass 1-2 column volumes of an acidic eluent (e.g., 2-5% formic acid in diethyl ether or methanol).To neutralize the charge on the analyte, disrupting the ionic interaction with the sorbent and releasing it from the cartridge. thermofisher.comResearch on other short-chain fatty acids shows high recovery with this method. researchgate.net Mean true extraction recoveries for similar compounds can exceed 80-90%. nih.gov The eluate is collected for subsequent analysis.

Research Findings

In the analysis of the related compound γ-hydroxybutyric acid (GHB) in whole blood, a method involving protein precipitation followed by cleanup with a polymeric strong cation exchange sorbent was developed. nih.gov Although a different ion-exchange mode was used, this work highlights the power of SPE to clean up complex biological samples, achieving mean true extraction recoveries of 80% for GHB. nih.gov These findings support the use of ion-exchange SPE as a robust and effective technique for the analysis of this compound.

Applications of S 3,4 Dihydroxybutyric Acid As a Chiral Synthon and Platform Chemical

Precursor for Pharmaceutical Intermediates

The specific three-dimensional arrangement of atoms in (S)-3,4-dihydroxybutyric acid is a crucial starting point for the asymmetric synthesis of various active pharmaceutical ingredients (APIs). By utilizing this "chiral pool" molecule, chemists can efficiently construct complex drug molecules with the correct stereochemistry, which is often essential for their therapeutic activity and safety. Its lactone form, (S)-3-hydroxy-γ-butyrolactone, is a particularly important and widely used chiral synthon. researchgate.netresearchgate.net

Statins (e.g., Atorvastatin, Rosuvastatin)

Statins are a class of lipid-lowering medications that are fundamental in the prevention of cardiovascular diseases. A key structural feature of most synthetic statins, including the blockbuster drugs Atorvastatin (Lipitor®) and Rosuvastatin (Crestor®), is a specific dihydroxyheptanoic acid side chain with 3R,5S stereochemistry. (S)-3-hydroxy-γ-butyrolactone serves as a critical precursor for constructing this essential chiral side chain. jchemrev.comnih.gov

The synthesis leverages the lactone's existing (S)-stereocenter to install the correct chirality at the C5 position of the statin side chain. Chemical transformations are employed to open the lactone ring and extend the carbon chain, ultimately forming the versatile intermediates required for attachment to the respective heterocyclic core of each statin. For example, research has described an efficient method for the synthesis of key Atorvastatin intermediates starting from (S)-3-hydroxy-γ-butyrolactone. jchemrev.com Furthermore, efficient, scalable processes catalyzed by aldolase (B8822740) enzymes have been developed to produce key intermediates for the common chiral side chain of both Atorvastatin and Rosuvastatin. nih.gov

Antibiotics (e.g., Carbapenems, Linezolid)

(S)-3-hydroxy-γ-butyrolactone is a documented chiral building block in the synthesis of Linezolid (Zyvox®), an important oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. researchgate.net The synthesis of Linezolid requires the precise construction of a chiral (S)-5-(aminomethyl)-2-oxazolidinone core. The stereocenter from (S)-3-hydroxy-γ-butyrolactone is utilized to establish this required (S)-configuration in the final antibiotic structure.

While this compound and its derivatives are versatile synthons, their application in the synthesis of Carbapenem (B1253116) antibiotics is not widely documented in the reviewed scientific literature. The synthesis of the carbapenem core typically relies on other chiral precursors and synthetic strategies.

Anti-hyperlipidemic Medications (e.g., Ezetimibe)

Ezetimibe (Zetia®) is a cholesterol absorption inhibitor that functions by a different mechanism than statins. researchgate.net Its structure contains a β-lactam ring with multiple stereocenters. The synthesis of this complex molecule requires precise stereochemical control.

An efficient and highly stereoselective process has been developed that utilizes commercially available (S)-3-hydroxy-γ-lactone to generate the trans-β-lactam core of Ezetimibe. researchgate.net This innovative method involves a one-step reaction that establishes both the diastereomeric and enantiomeric configuration of the lactam ring with high selectivity, demonstrating a key application of the C4 chiral synthon in the production of this important anti-hyperlipidemic drug. researchgate.netresearchgate.net

L-Carnitine

L-Carnitine is a vital endogenous compound essential for fatty acid metabolism and energy production within cells. jchemrev.com Deficiencies can lead to serious health issues, making its synthesis for nutritional and pharmaceutical use highly important. This compound, via its lactone, is a key starting material for the stereospecific synthesis of L-Carnitine, which has an (R) configuration. google.com

The synthetic process cleverly inverts the stereochemistry of the starting material. A typical route involves the following key steps:

Activation: The hydroxyl group of (S)-3-hydroxy-γ-butyrolactone is activated, often by converting it into a better leaving group, such as a mesylate or tosylate.

Ring Opening: The activated lactone is treated with an acid to open the ring, forming an intermediate like (S)-4-hydroxy-3-methanesulfonyl hydroxybutyric acid.

Epoxidation and Inversion: Treatment with a base causes an intramolecular nucleophilic attack, leading to the formation of (R)-3,4-epoxybutyrate. This crucial step inverts the stereocenter from (S) to (R).

Nucleophilic Opening: The resulting (R)-epoxide is then reacted with trimethylamine, which opens the epoxide ring to yield the final L-Carnitine molecule with the correct (R)-configuration at the 3-position. google.com

Monomers for Advanced Polymer Synthesis

Beyond its role in pharmaceuticals, this compound is a valuable platform chemical for creating advanced, sustainable polymers. Its potential as a bio-based monomer is being explored for the production of biocompatible and biodegradable materials, offering an alternative to traditional petroleum-derived plastics.

Epoxide Derivatives for Biocompatible Polymers via Copolymerization with Carbon Dioxide

A significant application in polymer chemistry involves the use of epoxide derivatives of this compound as monomers for copolymerization with carbon dioxide (CO₂). This process creates aliphatic polycarbonates, which are known for their biodegradability and biocompatibility.

In this approach, the dihydroxybutyric acid is first converted into an epoxide, such as tert-butyl 3,4-epoxybutanoate. This epoxide monomer is then copolymerized with CO₂ using specialized bifunctional catalysts, for instance, cobalt(III) salen complexes. This reaction is highly efficient and controlled, yielding polycarbonates with specific properties.

Table 1: Properties of Polycarbonates from Dihydroxybutyric Acid Epoxide Derivatives and CO₂
PropertyFindingReference
Carbonate LinkagesGreater than 99% jchemrev.com
Regioselectivity100% head-to-tail jchemrev.com
Glass Transition Temperature (Tg)37 °C (for poly(tert-butyl 3,4-dihydroxybutanoate carbonate)) jchemrev.com
DegradabilityThe polymer can be fully degraded in water (pH 8, 37°C) to biomasses like β-hydroxy-γ-butyrolactone and 3,4-dihydroxybutyrate. jchemrev.com
Potential ApplicationThe resulting poly(3,4-dihydroxybutyric acid carbonate) can serve as a carrier for platinum-based drugs, forming water-soluble polymer-drug conjugates. jchemrev.com

This innovative use of a bio-derived monomer and a waste gas (CO₂) represents a green chemistry approach to producing advanced polymers. The resulting materials are promising for biomedical applications, such as drug delivery systems and temporary medical implants, due to their ability to degrade into harmless, natural metabolites within the body. jchemrev.com

Precursor for Other Chiral Building Blocks and Derivatives

This compound is a versatile chiral synthon, serving as a starting material for a variety of other valuable chiral building blocks and derivatives. Its two stereocenters and multiple functional groups—a carboxylic acid and two hydroxyl groups—allow for a range of chemical transformations into complex molecules. The inherent chirality of this compound is transferred to its derivatives, making it a valuable precursor in asymmetric synthesis, particularly for pharmaceuticals and other biologically active compounds.

Substituted Tetrahydrofurans

The functional groups present in this compound and its corresponding lactone, (S)-3-hydroxy-γ-butyrolactone (3HBL), are amenable to derivatization to yield various substituted tetrahydrofurans. Tetrahydrofuran (B95107) rings are core structures in numerous natural products and pharmaceutical agents.

The synthesis of substituted tetrahydrofurans from this compound can be envisioned through several pathways. One common strategy involves the reduction of the carboxylic acid or lactone functionality to a diol, followed by a cyclization reaction. For instance, the selective protection of the 3-hydroxyl group, followed by reduction of the lactone and subsequent deprotection and cyclization, can lead to the formation of 3-hydroxytetrahydrofuran. Further modifications of the hydroxyl groups before or after cyclization can introduce a variety of substituents onto the tetrahydrofuran ring, leading to a library of chiral derivatives. These derivatives are key intermediates in the synthesis of complex molecules such as HIV protease inhibitors. mdpi.com

Table 1: Potential Substituted Tetrahydrofuran Derivatives from this compound

Derivative NamePotential Synthetic Strategy
(S)-Tetrahydrofuran-3-olReduction of the lactone carbonyl followed by cyclization.
(3S,4R)-4-Hydroxymethyl-tetrahydrofuran-3-olSelective protection and reduction schemes.
Substituted bis-TetrahydrofuransDimerization and cyclization strategies.

Amides and Lactones

This compound is a direct precursor to important amides and lactones.

Lactones: Under acidic conditions, (S)-3,4-dihydroxybutanoic acid undergoes spontaneous intramolecular cyclization to form its corresponding γ-lactone, (S)-3-hydroxy-γ-butyrolactone, also known as (S)-3HBL. google.com This reaction is often quantitative upon acidification and concentration of an aqueous solution of the acid. google.com (S)-3HBL is a highly valuable chiral building block in its own right, used in the synthesis of various pharmaceuticals. nih.govnih.gov

Amides: The carboxylic acid functionality of this compound can readily undergo condensation reactions with primary or secondary amines to form the corresponding amides. This reaction is a standard transformation in organic synthesis and can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents, followed by the addition of the desired amine. libretexts.orgsphinxsai.com This allows for the introduction of a wide range of nitrogen-containing functional groups, leading to a diverse array of chiral dihydroxy amides. These amides can serve as intermediates for more complex molecules or exhibit biological activity themselves.

Table 2: Amide and Lactone Derivatives of this compound

Compound NameClassFormation Reaction
(S)-3-Hydroxy-γ-butyrolactoneLactoneIntramolecular esterification (cyclization)
(S)-N-Benzyl-3,4-dihydroxybutanamideAmideAmidation with benzylamine
(S)-3,4-Dihydroxy-N-phenylbutanamideAmideAmidation with aniline

Nitriles and Epoxides

This compound can be converted into chiral nitriles and epoxides, which are highly reactive and useful intermediates in organic synthesis.

Nitriles: The conversion of the carboxylic acid group of this compound into a nitrile group (a C4 to C4 conversion, retaining the carbon skeleton) can be accomplished through multi-step sequences. A common method involves the conversion of the carboxylic acid to a primary amide, followed by dehydration. Alternatively, the carboxylic acid can be reacted with ammonia (B1221849) at high temperatures in the presence of a catalyst to directly yield the nitrile. google.com The resulting (S)-3,4-dihydroxypentanenitrile would be a valuable chiral intermediate.

Epoxides: The diol functionality of this compound is a precursor for the formation of an epoxide ring. A typical strategy involves the selective activation of one hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by intramolecular nucleophilic attack by the other hydroxyl group under basic conditions. masterorganicchemistry.comorganicchemistrytutor.com A patented process describes the activation of (S)-3-hydroxy-gamma-butyrolactone with a sulfonyl chloride, followed by ring-opening and subsequent treatment with a base to produce (R)-3,4-epoxy butyrate. google.com This chiral epoxide is a key intermediate for various chemical syntheses.

(S)-4-Bromo-3-hydroxybutanoic Acid Ethyl Ester

A key derivative that can be synthesized from this compound is (S)-4-bromo-3-hydroxybutanoic acid ethyl ester. This compound is a valuable chiral fragment for the synthesis of naturally occurring fatty acids. The preparation involves treating the lactone form, (S)-3-hydroxy-γ-butyrolactone, with hydrogen bromide in acetic acid, followed by reaction with ethanol. sci-hub.st This process opens the lactone ring and introduces a bromine atom at the C4 position and an ethyl ester at the C1 position, while retaining the chiral center at C3.

Table 3: Synthesis of (S)-4-Bromo-3-hydroxybutanoic Acid Ethyl Ester

Starting MaterialReagentsProduct
(S)-3-Hydroxy-γ-butyrolactone1. HBr, Acetic Acid2. Ethanol(S)-4-Bromo-3-hydroxybutanoic Acid Ethyl Ester

Chiral Three-Carbon Building Blocks

This compound, primarily through its lactone form (3HBL), can be transformed into a variety of chiral three-carbon (C3) building blocks. This conversion from a four-carbon molecule to a three-carbon synthon involves the cleavage of a carbon-carbon bond, typically through decarboxylation or a related process. These C3 building blocks, such as chiral glycidols, halodiols, and aminodiols, are extremely valuable in asymmetric synthesis. researchgate.net For example, the conversion can lead to (R)-glycidol, a versatile epoxide used in the synthesis of beta-blockers and other pharmaceuticals. The ability to generate these smaller, highly functionalized chiral molecules underscores the importance of this compound as a platform chemical.

Table 4: Examples of Chiral Three-Carbon Building Blocks from this compound

C3 Building BlockChemical Class
(R)-GlycidolEpoxide
(S)-1-Chloro-2,3-propanediolHalodiol
(S)-3-Amino-1,2-propanediolAminodiol

Future Research Directions and Challenges in S 3,4 Dihydroxybutyric Acid Research

Advancements in Biosynthesis Productivity and Yield

A primary challenge in the widespread application of (S)-3,4-DHBA has been the low productivity of biosynthetic pathways, which has historically hampered its large-scale industrial use. researchgate.netproquest.com However, recent metabolic engineering efforts, primarily in Escherichia coli, have led to significant improvements in both titer and yield.

Researchers have successfully established non-natural biosynthetic pathways to produce 3,4-DHBA from renewable feedstocks like D-xylose and glucose. nih.govproquest.com A key strategy involves a multi-step enzymatic conversion. For instance, a four-step pathway utilizing enzymes such as glucose dehydrogenase (BsGDH), D-xylonate dehydratase (YagF), benzoylformate decarboxylase (PpMdlC), and an aldehyde dehydrogenase (ALDH) has been successfully implemented in recombinant E. coli. nih.govresearchgate.net

Initial efforts using this pathway yielded 3.04 g/L of 3,4-DHBA from D-xylose. nih.gov Significant enhancements were achieved through systematic metabolic engineering strategies. The disruption of competing metabolic pathways proved crucial. By deleting genes such as xylA, ghrA, ghrB, and adhP, which divert substrates away from the target pathway, researchers achieved an 87% increase in 3,4-DHBA accumulation. nih.govresearchgate.net Further optimization, including the expression of a fusion protein construct of PpMdlC and YagF, enhanced the metabolic flux towards the final product, resulting in a titer of 7.71 g/L and a yield of 0.482 g of 3,4-DHBA per gram of D-xylose, the highest reported to date. nih.govresearchgate.net Other studies have also demonstrated production from D-xylose, achieving titers of 1.27 g/L in shake flasks by optimizing enzymes at each step of the pathway and engineering the host strain. nih.gov

Alternative approaches, such as dual-substrate fermentation systems using both glucose for cell growth and xylose as a synthetic substrate, have also been explored, yielding titers of 0.38 g/L. nih.gov Production from glucose alone has also been established, reaching titers of approximately 1 g/L and achieving up to 24% of the maximum theoretical yield.

Biosynthesis of (S)-3,4-Dihydroxybutyric Acid in Engineered E. coli
SubstrateKey Engineering StrategyTiter (g/L)Yield (g/g substrate)Reference
D-xyloseDeletion of competing pathways (xylA, ghrA, ghrB, adhP); Fusion protein (PpMdlC-YagF)7.710.482 nih.govresearchgate.net
D-xylosePathway optimization and host strain engineering1.270.079 proquest.comnih.gov
GlucoseIntegration with endogenous glyoxylate (B1226380) shunt~1.00.105 proquest.com
D-xylose & GlucoseDual-substrate system; Deletion of competing pathways (xylA, yjhH, yagE)0.38N/A nih.gov

Future research will likely focus on further optimizing these pathways through advanced metabolic engineering tools, improving the efficiency of key enzymes, and optimizing fermentation conditions to push titers and yields closer to theoretical maximums, making bio-based production economically competitive.

Development of Novel and Economically Viable Synthetic Routes

While biosynthesis from renewable resources is a major focus, the development of efficient and economically viable chemical synthetic routes remains a critical area of research. Currently, the commercial production of related compounds often relies on chemical processes using petroleum-derived carbohydrates, which can involve hazardous materials and require harsh processing conditions. nih.gov This highlights a significant need for greener and more cost-effective chemical synthesis methods.

Future research in this area could explore several avenues:

Chemo-enzymatic Routes: Combining the selectivity of enzymes with the efficiency of chemical catalysis could offer novel production pathways. This might involve using enzymes to create a chiral precursor which is then converted to (S)-3,4-DHBA through chemical steps.

Catalytic Conversion of Biomass: Developing novel catalysts that can directly convert biomass-derived platform chemicals into (S)-3,4-DHBA or its immediate precursors is a promising direction. Research into the synthesis of related compounds, such as 2,4-dihydroxybutyric acid from feedstocks like methanol (B129727) and glucose, demonstrates the potential of designing new pathways for producing valuable chemicals. rsc.orgrsc.org

Economically Feasible Industrial Processes: Drawing inspiration from established industrial processes like the oxo synthesis of alkyl alcohols, which is cost-effective due to the use of inexpensive starting materials and catalyst recycling, could provide a model for designing large-scale, economically viable routes for (S)-3,4-DHBA. mdpi.com

The goal is to develop synthetic strategies that are not only high-yielding but also sustainable, avoiding harsh reagents and minimizing waste to compete with biotechnological approaches.

Expansion of Derivatized Products and Downstream Applications

(S)-3,4-DHBA is a versatile platform molecule primarily valued for its role as a chiral building block. researchgate.net A key research direction is the expansion of its derivatized products and their downstream applications.

The most prominent derivative is its lactone, (S)-3-hydroxy-γ-butyrolactone ((S)-3HBL), which is recognized by the US Department of Energy as a top value-added chemical from biomass. (S)-3HBL is a crucial intermediate in the synthesis of numerous pharmaceuticals, including:

Atorvastatin: An antilipemic agent. researchgate.net

L-carnitine: A neurotransmitter. researchgate.net

Amprenavir: An HIV protease inhibitor. researchgate.net

Aplysistatin: An anti-cancer drug. researchgate.net

Beyond pharmaceuticals, derivatives of (S)-3,4-DHBA hold promise in the field of materials science. As a 3-hydroxyalkanoic acid, it can serve as a monomer for the creation of novel biodegradable polymers. Furthermore, its epoxide derivatives have been identified as promising monomers for producing biocompatible polymers through copolymerization with carbon dioxide. researchgate.net

Future work should focus on exploring new derivatives and their polymerization potential to create novel bioplastics and functional materials. Investigating the properties of these new polymers will be essential for identifying high-value applications.

Addressing Metabolic Engineering Complexities

The successful biosynthesis of (S)-3,4-DHBA is a complex challenge that requires a deep understanding of cellular metabolism. A key difficulty is diverting carbon flux from central metabolism towards the desired product without adversely affecting cell health and growth. nih.gov Low yield has been a persistent issue, and overcoming it requires sophisticated metabolic engineering strategies. proquest.com

Several specific complexities have been identified and addressed in recent research:

Competing Pathways: Native metabolic pathways in host organisms like E. coli compete for the same substrates required for 3,4-DHBA synthesis. For example, the conversion of D-xylose is hampered by pathways initiated by the enzyme xylose isomerase (encoded by xylA). nih.gov Deleting the genes for these competing enzymes is a critical step to channel substrates effectively. researchgate.netnih.gov

Cofactor Imbalance: The engineered pathways often have specific requirements for cofactors like NAD+/NADH. Ensuring a balanced supply of these cofactors is essential for optimal pathway function. Research has shown that regulating the availability of NAD+ can improve 3,4-DHBA production. nih.gov

Pathway Regulation: Endogenous regulatory mechanisms, such as the repression of the glyoxylate shunt when glucose is the substrate, can limit the availability of precursors. Overcoming these native regulatory hurdles is necessary for high-yield production.

Enzyme Efficiency and Substrate Channeling: The efficiency of the heterologous enzymes and the channeling of intermediates between them are crucial. The use of fusion proteins, where sequential enzymes in a pathway are physically linked, has been shown to significantly improve titers by preventing the diffusion of intermediates and reducing metabolic burden. nih.govresearchgate.net

Future research will benefit from systems biology approaches, such as Metabolic Flux Analysis (MFA), to gain a more comprehensive understanding of the metabolic network. wikipedia.org MFA can help identify bottlenecks and guide the rational design of cell factories for more efficient production of (S)-3,4-DHBA. researchgate.net

Elucidation of Broader Biological Roles and Pathways

Beyond its utility as a synthetic building block, (S)-3,4-DHBA is a naturally occurring metabolite in various organisms, including humans, where its biological roles are not fully understood. researchgate.netsmolecule.com It is found in human blood, urine, and cerebrospinal fluid. foodb.ca

Current research has linked (S)-3,4-DHBA to several physiological and pathological conditions:

Metabolic Disorders: Its concentration is significantly elevated in patients with succinic semialdehyde dehydrogenase (SSADH) deficiency, a genetic disorder affecting the degradation of the neurotransmitter GABA. chemsrc.com

Neurological Function: It is a metabolite of γ-hydroxybutyrate (GHB), a compound found in the central nervous system. researchgate.net Studies have also observed elevated levels of 3,4-DHBA in the serum of individuals with dementia, suggesting it could be a potential biomarker for neurodegenerative diseases. smolecule.com

Satiety Regulation: Some research suggests that 3,4-DHBA may play a role in satiety, the feeling of fullness, as its administration has been shown to suppress food intake in animal models. smolecule.com

The compound has also been identified in plants like Crocus sativus. nih.gov Future research should aim to fully elucidate the metabolic pathways that produce and consume (S)-3,4-DHBA in different organisms. Understanding its natural biological functions could reveal new therapeutic applications or provide insights into metabolic regulation and disease.

Q & A

Q. What analytical methods are recommended for detecting and quantifying (S)-3,4-dihydroxybutyric acid in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a gold standard for detecting this compound in urine and serum. Simplified protocols, such as urease digestion followed by derivatization, enhance sensitivity and specificity. For large-scale metabolomic studies, LC-MS coupled with z-score normalization (as shown in urinary biomarker panels) can distinguish pathological states, such as depression or dementia, by comparing metabolite concentrations between cohorts .

Q. How is this compound implicated in metabolic disorders like succinic semialdehyde dehydrogenase (SSADH) deficiency?

  • Methodological Answer : In SSADH deficiency, impaired degradation of γ-aminobutyric acid (GABA) leads to accumulation of upstream metabolites, including this compound. Researchers quantify this metabolite in urine (0.37 ± 0.15 mmol/24 hr in healthy adults vs. elevated levels in patients) via GC-MS. Longitudinal studies correlate its concentration with disease severity, supporting its role as a diagnostic biomarker .

Q. What experimental models are suitable for studying the physiological roles of this compound in satiety or neurodegeneration?

  • Methodological Answer : Murine models are used to investigate satiety effects, where intraperitoneal administration of this compound suppresses food intake. For neurodegenerative studies, serum levels in dementia patients are analyzed via ELISA or LC-MS, with parallel in vitro assays (e.g., neuronal cell cultures) to assess neurotoxicity or oxidative stress pathways .

Advanced Research Questions

Q. How can microbial biosynthesis be optimized for sustainable production of this compound?

  • Methodological Answer : Engineered E. coli strains with modified glycolate or glucose pathways (e.g., overexpression of aldolases and dehydrogenases) enable high-yield production. Key steps include:
  • Pathway Design : Redirecting carbon flux via the glyoxylate shunt and β-oxidation pathways.
  • Fermentation Optimization : Fed-batch cultures with controlled oxygen levels and pH to maximize titers.
  • Product Recovery : Acid precipitation and ion-exchange chromatography for purification .

Q. What strategies resolve contradictions in this compound’s role as both a biomarker and a potential therapeutic agent?

  • Methodological Answer : Context-dependent effects require dual approaches:
  • Biomarker Validation : Multi-center cohort studies with standardized protocols to confirm elevation in SSADH deficiency or dementia.
  • Therapeutic Mechanistic Studies : Dose-response assays in animal models to evaluate neuroprotective vs. pro-oxidant effects, using RNA-seq to identify downstream targets (e.g., MMPs/TIMPs in LVPO models) .

Q. How can metabolic flux analysis (MFA) elucidate the interplay between this compound and other hydroxyacids in microbial systems?

  • Methodological Answer : Isotopic labeling (e.g., 13C^{13}\text{C}-glucose) tracks carbon distribution in E. coli pathways. MFA software (e.g., INCA) integrates GC-MS data to quantify fluxes toward 3,4-DHBA, 3HBL, and related metabolites. Knockout strains validate rate-limiting enzymes (e.g., succinate semialdehyde dehydrogenase) for pathway tuning .

Q. What computational tools predict the structural and functional interactions of this compound with human enzymes or receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with SSADH or GABA receptors. QSAR models prioritize derivatives for synthetic testing. Public databases (HMDB, KEGG) annotate metabolic networks and disease associations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.